3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine
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Overview
Description
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is a heterocyclic compound that contains a thiophene ring substituted with a morpholinomethyl group and a prop-2-yn-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a nucleophilic substitution reaction using morpholine and a suitable halomethylthiophene derivative.
Attachment of the Prop-2-yn-1-amine Group: The final step involves the coupling of the thiophene derivative with propargylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amines and thiophenes.
Scientific Research Applications
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The morpholinomethyl group can interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. The prop-2-yn-1-amine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-(thiophen-3-yl)ethanamine and 3-(thiophen-2-yl)prop-2-yn-1-amine.
Morpholine Derivatives: Compounds such as 4-(morpholinomethyl)aniline and 3-(morpholinomethyl)benzene.
Uniqueness
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholinomethyl group enhances its solubility and bioavailability, while the thiophene ring provides stability and electronic properties .
Properties
Molecular Formula |
C12H16N2OS |
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Molecular Weight |
236.34 g/mol |
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H16N2OS/c13-3-1-2-11-8-12(16-10-11)9-14-4-6-15-7-5-14/h8,10H,3-7,9,13H2 |
InChI Key |
BCVXRFFKRRGTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CS2)C#CCN |
Origin of Product |
United States |
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